molecular formula C13H11N3O2 B11712121 Flavoteben CAS No. 840-81-3

Flavoteben

Cat. No.: B11712121
CAS No.: 840-81-3
M. Wt: 241.24 g/mol
InChI Key: MXEBNXXQDJLMTC-OQLLNIDSSA-N
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Description

. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Flavoteben typically involves the reaction of para-hydroxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is refluxed for several hours to yield the desired product

Chemical Reactions Analysis

Flavoteben undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of the hydrazone group.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazone derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of Flavoteben involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacterial cells . The exact molecular pathways and targets involved in this process are still under investigation.

Comparison with Similar Compounds

Flavoteben can be compared with other hydrazone derivatives, such as isoniazid and pyrazinamide, which are also used in the treatment of tuberculosis. Unlike these compounds, this compound has a unique structure that allows for specific interactions with bacterial targets, potentially leading to different mechanisms of action and therapeutic effects . Other similar compounds include:

This compound’s uniqueness lies in its specific structure and potential for targeted interactions with bacterial cells, making it a compound of interest for further research and development.

Properties

CAS No.

840-81-3

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H11N3O2/c17-12-3-1-10(2-4-12)9-15-16-13(18)11-5-7-14-8-6-11/h1-9,17H,(H,16,18)/b15-9+

InChI Key

MXEBNXXQDJLMTC-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)O

solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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